4-Bromo-2-fluoro-5-nitrobenzyl alcohol
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Overview
Description
4-Bromo-2-fluoro-5-nitrobenzyl alcohol is an organic compound with the molecular formula C7H5BrFNO3. It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, fluorine, and nitro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-nitrobenzyl alcohol typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 4-bromo-2-fluorotoluene to introduce the nitro group, followed by oxidation to convert the methyl group to a carboxylic acid, and finally reduction to obtain the benzyl alcohol .
Industrial Production Methods
the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are safe, efficient, and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-5-nitrobenzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 4-Bromo-2-fluoro-5-nitrobenzaldehyde or 4-Bromo-2-fluoro-5-nitrobenzoic acid.
Reduction: 4-Bromo-2-fluoro-5-aminobenzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-fluoro-5-nitrobenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving benzyl alcohol derivatives.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-5-nitrobenzyl alcohol depends on the specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitrobenzyl alcohol: Similar structure but lacks the bromine atom.
4-Bromo-2-fluoro-5-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of an alcohol.
4-Bromo-2-fluoro-5-aminobenzyl alcohol: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-Bromo-2-fluoro-5-nitrobenzyl alcohol is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
(4-bromo-2-fluoro-5-nitrophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-2,11H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMDXXYDJXJIHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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